molecular formula C20H16ClN3O2 B465051 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide CAS No. 306325-18-8

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide

Cat. No.: B465051
CAS No.: 306325-18-8
M. Wt: 365.8g/mol
InChI Key: ZJRKVIRMCLLLQM-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylbenzamide moiety. It has gained attention due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide typically involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl isocyanate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

306325-18-8

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8g/mol

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide

InChI

InChI=1S/C20H16ClN3O2/c21-14-10-12-16(13-11-14)23-20(26)24-18-9-5-4-8-17(18)19(25)22-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H2,23,24,26)

InChI Key

ZJRKVIRMCLLLQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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